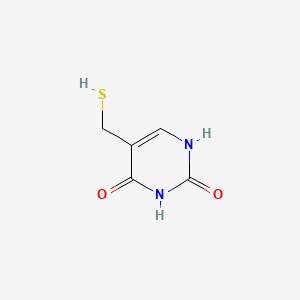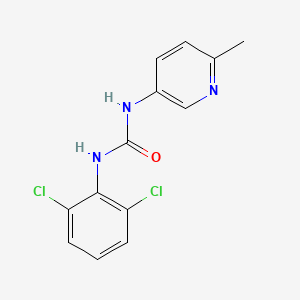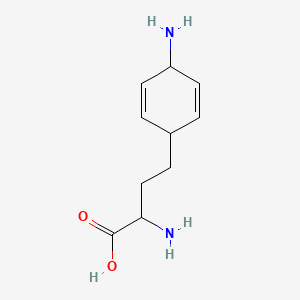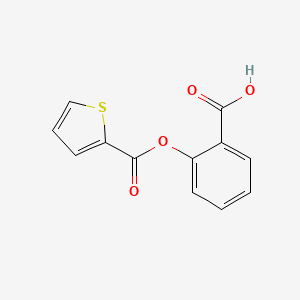
5-Mercaptomethyluracil
Descripción general
Descripción
5-Mercaptomethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a mercaptomethyl group at the 5-position of the uracil ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercaptomethyluracil typically involves the reaction of 5-hydroxymethyluracil with hydrogen halides to form 5-halogenomethyluracil. This intermediate is then treated with thioacetamide in dimethylformamide solution to yield 5-acetiminothio-methyluracil hydrochloride. Subsequent alcoholysis or hydrolysis of this intermediate produces this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions: 5-Mercaptomethyluracil undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of this compound and its acetyl derivative leads to the formation of bis(thyminyl) disulfide .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like tin and hydrochloric acid or Raney nickel.
Substitution: Halogenation using hydrogen halides, followed by nucleophilic substitution with thiourea or thioglycolic acid.
Major Products:
Oxidation: Bis(thyminyl) disulfide.
Reduction: Thymine.
Substitution: 5-thiocyanomethyluracil, 5-(S-thio-ureido)methyluracil hydrochloride.
Aplicaciones Científicas De Investigación
5-Mercaptomethyluracil has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various uracil derivatives.
Biology: Investigated for its potential role in nucleic acid modifications.
Mecanismo De Acción
The mechanism of action of 5-Mercaptomethyluracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The mercaptomethyl group may participate in redox reactions, leading to the formation of reactive intermediates that can modify nucleic acid structures and functions. This compound’s molecular targets and pathways are still under investigation, but its ability to inhibit tumor growth suggests significant biochemical interactions .
Comparación Con Compuestos Similares
- 5-Hydroxymethyluracil
- 5-Chloromethyluracil
- 5-Bromomethyluracil
- 5-Iodomethyluracil
Comparison: 5-Mercaptomethyluracil is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity compared to other 5-substituted uracil derivatives. This group allows for specific redox and substitution reactions that are not possible with hydroxyl, chloro, bromo, or iodo substituents .
Propiedades
IUPAC Name |
5-(sulfanylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c8-4-3(2-10)1-6-5(9)7-4/h1,10H,2H2,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHZBYGCKHWQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197601 | |
| Record name | 5-Mercaptomethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4874-36-6 | |
| Record name | 5-(Mercaptomethyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4874-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Mercaptomethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004874366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4874-36-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Mercaptomethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(mercaptomethyl)uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-MERCAPTOMETHYLURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S896M7X4Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Mercaptomethyluracil a potential antiviral agent, particularly against herpes viruses?
A: Research indicates that this compound (IV) exhibits significant antiviral activity against the herpes virus responsible for infectious bovine rhinotracheitis (IBR). [] This activity stems from its ability to inhibit viral replication. Although the exact mechanism of action remains unclear, its structural similarity to other nucleoside analogues suggests it might interfere with viral DNA synthesis.
Q2: How does the activity of this compound compare to other known antiviral agents?
A: In studies on IBR, this compound demonstrated comparable potency to 5-iododeoxyuridine and cytosine arabinoside, two established antiviral agents. [] This finding suggests that this compound holds promise as a potential antiviral treatment, although further research is needed to confirm its efficacy and safety profile.
Q3: What are the key steps involved in the synthesis of this compound?
A: The synthesis of this compound involves several steps, starting with the reaction of this compound (I) with trimethylsilyl chloride to yield a trimethylsilyl-protected intermediate. This intermediate is then coupled with a protected deoxyribose derivative. After deprotection and purification steps, the desired this compound (IV) is obtained. [] It's important to note that this compound tends to oxidize to its disulfide form (V) in solution, requiring the presence of thiols to maintain its reduced state. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(4-morpholinyl)-4-oxazolecarbonitrile](/img/structure/B1216800.png)








